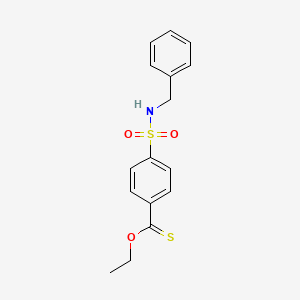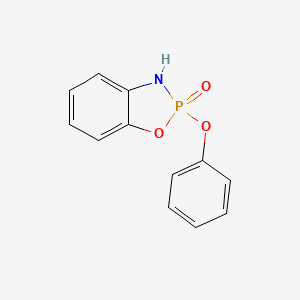
2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzoxazaphosphol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzoxazaphosphol-2-one is a heterocyclic compound that contains phosphorus, oxygen, and nitrogen atoms in its structure
Preparation Methods
The synthesis of 2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzoxazaphosphol-2-one typically involves the reaction of phenol with a suitable phosphorus-containing reagent under controlled conditions. One common method involves the use of phenylphosphonic dichloride, which reacts with phenol in the presence of a base such as triethylamine to form the desired compound. The reaction is usually carried out in an organic solvent like toluene at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzoxazaphosphol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced phosphorus-containing products.
Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents.
Scientific Research Applications
2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzoxazaphosphol-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzoxazaphosphol-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzoxazaphosphol-2-one can be compared with other similar compounds, such as:
2-Phenylsulfanyl-2,3-dihydro-1,3,2lambda~5~-benzoxazaphosphol-2-one: This compound has a phenylsulfanyl group instead of a phenoxy group, leading to different chemical and biological properties.
2-(Substituted phenoxy)-2,3-dihydro-1H-naphtho-(1,8-de)-1,3,2-diazaphosphorine 2-oxides: These compounds have a naphtho ring system and different substituents on the phenoxy group, resulting in varied applications and activities.
Properties
CAS No. |
52961-93-0 |
|---|---|
Molecular Formula |
C12H10NO3P |
Molecular Weight |
247.19 g/mol |
IUPAC Name |
2-phenoxy-3H-1,3,2λ5-benzoxazaphosphole 2-oxide |
InChI |
InChI=1S/C12H10NO3P/c14-17(15-10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)16-17/h1-9H,(H,13,14) |
InChI Key |
ADXKOAFHCQBCLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP2(=O)NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


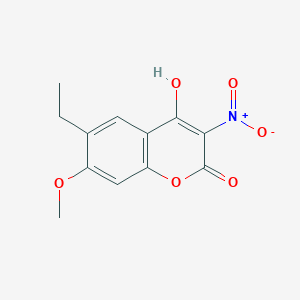

![1-Nitro-2-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14643393.png)
![Ethyl [(2-chlorophenyl)carbamothioyl]carbamate](/img/structure/B14643395.png)
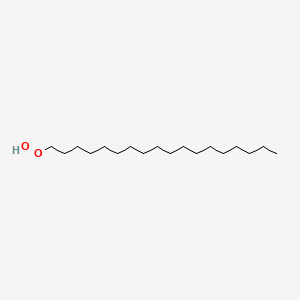

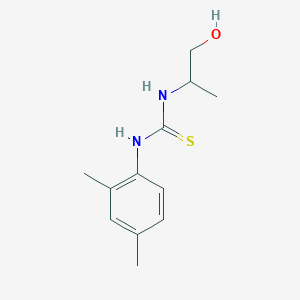
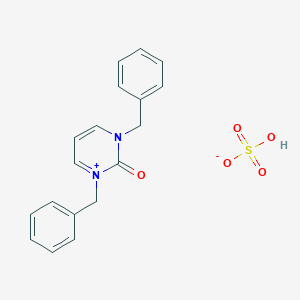
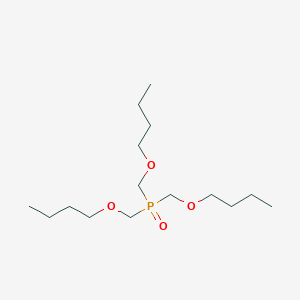
![N-[1-[4-(cyclohexen-1-yl)phenyl]ethylidene]hydroxylamine](/img/structure/B14643425.png)
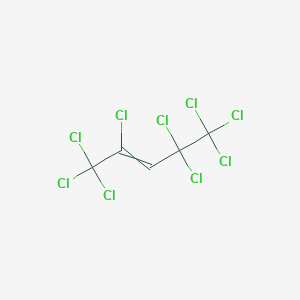
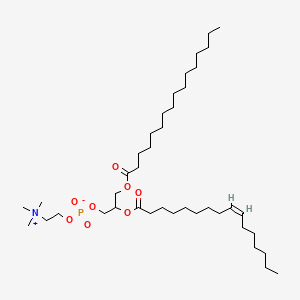
![3-[Butyl(dimethyl)silyl]propanoic acid](/img/structure/B14643439.png)
